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Compound of Interest

6-(2-Fluorophenyl)-3-
Compound Name:
pyridinecarbaldehyde

Cat. No.: B1632591

CAS Number: 898795-78-3

Introduction

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a biaryl heterocyclic compound featuring a
pyridine ring substituted with a formyl (aldehyde) group at the 3-position and a 2-fluorophenyl
group at the 6-position. This molecule belongs to a class of compounds, substituted pyridines,
that are of significant interest in medicinal chemistry and materials science.[1][2] The pyridine
scaffold is a common motif in numerous FDA-approved drugs due to its ability to act as a
hydrogen bond acceptor and its overall favorable pharmacokinetic properties.[2] The
combination of a reactive aldehyde group and a biaryl structure suggests its potential as a
versatile building block for the synthesis of more complex molecules.[3]

This technical guide provides a comprehensive overview of the available information on 6-(2-
Fluorophenyl)-3-pyridinecarbaldehyde, including its physicochemical properties, probable
synthesis route, expected analytical characteristics, and potential applications. It is important to
note that as of the writing of this guide, detailed experimental protocols, spectroscopic data,
and specific biological activity for this particular compound are not extensively documented in
publicly accessible scientific literature. Therefore, this guide integrates data from closely related
analogs and established chemical principles to provide a robust predictive analysis for
researchers and drug development professionals.
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Physicochemical and Structural Data

The fundamental properties of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde are summarized
below. While some data can be calculated from its structure, experimental values for properties
such as melting and boiling points are not readily available.

Property Value Source
CAS Number 898795-78-3 [Vendor Data]
Molecular Formula C12HsFNO [Calculated]
Molecular Weight 201.20 g/mol [Calculated]
] ) [Inference from similar

Appearance Likely a solid

compounds]
Melting Point Not available
Boiling Point Not available

Expected to be soluble in

Solubility common organic solvents [Chemical Principles]

(e.g., DCM, THF, DMSO)

Synthesis and Manufacturing: The Suzuki-Miyaura
Coupling Approach

The carbon-carbon bond connecting the pyridine and phenyl rings is most logically formed via
a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent
method for constructing such biaryl linkages due to its high functional group tolerance, mild

reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.

[4]

The most plausible synthetic route involves the coupling of a halogenated
pyridinecarbaldehyde with an appropriately substituted phenylboronic acid. Specifically, the
reaction would proceed between 6-bromo-3-pyridinecarbaldehyde and (2-fluorophenyl)boronic
acid.
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Proposed Retrosynthesis
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Caption: Retrosynthetic analysis of the target molecule.

General Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a catalytic cycle with a palladium(0) species.[4]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl
halide (6-bromo-3-pyridinecarbaldehyde), forming a Pd(ll) complex.

o Transmetalation: In the presence of a base, the organic group from the boronic acid is
transferred to the palladium center, displacing the halide. The base activates the boronic acid
to facilitate this step.

¢ Reductive Elimination: The two coupled organic fragments are eliminated from the palladium
center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
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Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Experimental Protocol

While a specific, validated protocol for this compound is not available in the reviewed literature,
a general procedure based on established methods for similar couplings can be proposed.[5][6]
[7] This protocol is illustrative and requires optimization and validation.

o Reagents and Setup: To a reaction vessel, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-
fluorophenyl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate
(K2CO3) or cesium carbonate (Cs2COs3) (2.0-3.0 eq).

e Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like
dioxane, toluene, or DME with water.

o Catalyst: Add a palladium catalyst, such as Pd(PPhs)a
(tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium precursor like
Pd(OAc)z with a phosphine ligand.

e Reaction Conditions: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat
the mixture, typically between 80-110 °C, with stirring. Monitor the reaction progress by TLC
or LC-MS.
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» Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract
with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed,
dried, and concentrated. The crude product would likely be purified by column
chromatography on silica gel.

Spectroscopic and Analytical Characterization

Experimental spectroscopic data for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is not
publicly available. The following section provides predicted data based on the chemical
structure and known spectral characteristics of related compounds.[8] This information is
crucial for the identification and purity assessment of the synthesized compound.

Expected SpectroscopicbData @@

Predicted Chemical Shift /

Technique Feature .
Signal
1H NMR Aldehyde proton (-CHO) Singlet, ~9.9-10.1 ppm
o Doublets and doublets of
Pyridine protons
doublets, ~7.8-9.0 ppm
Phenyl protons Multiplets, ~7.1-7.6 ppm
13C NMR Aldehyde carbon (C=0) ~190-195 ppm

~115-165 ppm (C-F coupling

expected)

Aromatic carbons

Strong absorption band at

IR Spectroscopy Aldehyde C=0 stretch 1700-1715 cm-1
~1700- cm-

Bands in the ~1450-1600 cm~—1

region

Aromatic C=C stretch

Strong absorption band at
~1100-1250 cm~*

C-F stretch

Mass Spectrometry Molecular lon (M*) m/z = 201.06 (for C12HsFNO)

Applications in Research and Drug Development
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While specific biological activities for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde have not
been reported, its structural motifs are highly relevant in medicinal chemistry.

» Pyridine Scaffold: The pyridine ring is a key "privileged scaffold" in drug discovery. Its
nitrogen atom can act as a hydrogen bond acceptor, improving solubility and binding affinity
to biological targets.[1][2] Numerous drugs across various therapeutic areas, including
anticancer, antiviral, and CNS agents, contain a pyridine core.[2]

» Biaryl Moiety: The 6-arylpyridine structure is a common feature in pharmacologically active
compounds. This framework can position substituents in specific vectors to optimize
interactions with protein binding pockets.

» Aldehyde Functionality: The aldehyde group is a versatile chemical handle for further
synthetic modifications. It can be readily converted into a wide range of other functional
groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids
(via oxidation), and various heterocyclic systems through condensation reactions.[3] This
makes the title compound a valuable intermediate for building libraries of more complex
molecules for high-throughput screening.

Potential Downstream Derivatives

Amines

Alcohols

Reductive Amination

Core Scaffold

Reduction (e.g., NaBHa4)
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Caption: Synthetic utility of the aldehyde group for diversification.

Safety and Handling

No specific safety data for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is available. The
following guidance is based on the known hazards of similar aromatic and pyridine aldehydes.

» Hazard Classification (Predicted):

[¢]

Acute Toxicity, Oral (Harmful)

Skin Irritation/Corrosion

o

o

Serious Eye Damage/Irritation

[¢]

Specific Target Organ Toxicity (Respiratory Irritation)
» Personal Protective Equipment (PPE):
o Wear protective gloves, clothing, and eye/face protection.
o Work in a well-ventilated area, preferably in a chemical fume hood.
e Handling:
o Avoid breathing dust, fumes, or vapors.
o Avoid contact with skin and eyes.
o Wash hands thoroughly after handling.
e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a structurally interesting building block with
significant potential for applications in synthetic and medicinal chemistry. Its probable synthesis
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via the robust Suzuki-Miyaura coupling makes it an accessible target. The presence of a
versatile aldehyde handle allows for extensive derivatization, enabling its use in the creation of
compound libraries for drug discovery. However, the lack of published, peer-reviewed data on
its specific synthesis, characterization, and biological activity indicates that it remains a
relatively unexplored chemical entity. Researchers working with this compound should
anticipate the need for thorough in-house characterization and process optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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